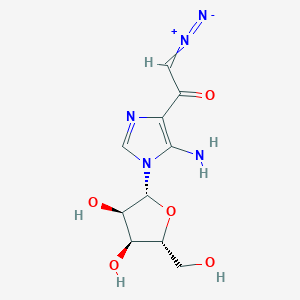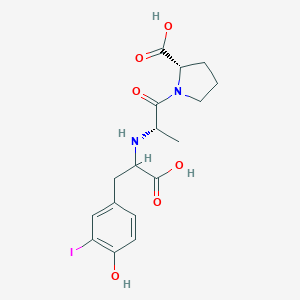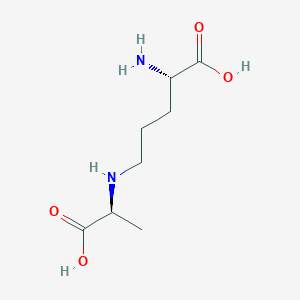
Bromoborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoborane is a chemical compound with the formula BBr3. It is a highly reactive and versatile reagent used in various chemical reactions. Bromoborane is a colorless liquid that is soluble in organic solvents and reacts vigorously with water. It is widely used in organic synthesis, especially in the preparation of boron-containing compounds.
Wirkmechanismus
Bromoborane acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. In organic synthesis, bromoborane is used to activate carbon-carbon double bonds and carbon-oxygen double bonds. The reaction between bromoborane and a double bond results in the formation of a boronate ester intermediate. The boronate ester can then be further reacted with various nucleophiles to form a variety of boron-containing compounds.
Biochemical and Physiological Effects:
Bromoborane is not used in any biochemical or physiological applications. It is a highly reactive and toxic compound that can cause severe burns and other health hazards upon contact with the skin or eyes.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoborane is a highly reactive and versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to handle and store, and it is readily available from chemical suppliers. However, bromoborane is a highly toxic and hazardous compound that requires careful handling and disposal. It is also expensive compared to other reagents used in organic synthesis.
Zukünftige Richtungen
There are several future directions for the use of bromoborane in organic synthesis. One potential application is in the synthesis of boron-containing materials for use in energy storage and conversion devices. Bromoborane can also be used in the preparation of boron-containing polymers with unique properties such as high thermal stability and flame retardancy. Another potential application is in the development of new boron-containing catalysts for use in organic transformations. These catalysts could provide new avenues for the preparation of complex organic molecules with high efficiency and selectivity.
Synthesemethoden
Bromoborane can be synthesized by reacting boron trifluoride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as aluminum bromide. The reaction can be represented as follows:
BF3 + 3HBr → BBr3 + 3HF
Wissenschaftliche Forschungsanwendungen
Bromoborane is widely used in organic synthesis as a reagent for the preparation of various boron-containing compounds. It is used in the synthesis of boronic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Bromoborane is also used in the preparation of boron-containing polymers and catalysts.
Eigenschaften
CAS-Nummer |
19961-29-6 |
|---|---|
Produktname |
Bromoborane |
Molekularformel |
BBrH2 |
Molekulargewicht |
92.73 g/mol |
IUPAC-Name |
bromoborane |
InChI |
InChI=1S/BBrH2/c1-2/h1H2 |
InChI-Schlüssel |
KNMKGOLZNOKQGK-UHFFFAOYSA-N |
SMILES |
BBr |
Kanonische SMILES |
BBr |
Synonyme |
bromoborane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)


![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)







